![molecular formula C10H16N4 B3162123 [1-(嘧啶-4-基)哌啶-4-基]甲胺 CAS No. 876144-84-2](/img/structure/B3162123.png)
[1-(嘧啶-4-基)哌啶-4-基]甲胺
描述
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of this compound is CHN . Its average mass is 191.273 Da and its monoisotopic mass is 191.142242 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 338.4±12.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.2±3.0 kJ/mol . The flash point is 158.4±19.6 °C . The index of refraction is 1.552 . The molar refractivity is 57.4±0.3 cm3 . The polar surface area is 42 Å2 . The polarizability is 22.8±0.5 10-24 cm3 . The surface tension is 44.5±3.0 dyne/cm . The molar volume is 179.7±3.0 cm3 .科学研究应用
骨骼疾病治疗
化合物[1-(4-(萘-2-基)嘧啶-2-基)哌啶-4-基]甲胺被认为是治疗骨骼疾病的潜在候选药物。它靶向Wnt β-catenin细胞信息传递系统,在口服给药时对去卵巢大鼠的小梁骨形成率显示出有希望的结果,表明其在骨骼健康应用中的潜力 (Pelletier 等人,2009)。
合成方法
一项研究提出了一种新的3-(吡咯烷-1-基)哌啶合成方法,强调了其在药物化学中的重要作用。该方法有利于大批量生产,并且可能适用于[1-(嘧啶-4-基)哌啶-4-基]甲胺的合成,表明该化合物与结构复杂分子的合成相关 (Smaliy 等人,2011)。
抗血管生成和DNA切割活性
含有[1-(嘧啶-4-基)哌啶-4-基]结构的新型衍生物表现出显着的抗血管生成和DNA切割活性。这些发现表明该化合物通过影响血管的形成(抗血管生成)和与DNA相互作用在开发抗癌剂中的潜力 (Kambappa 等人,2017)。
ERK1/2磷酸化优先选择血清素5-HT1A受体偏向激动剂
1-(1-苯甲酰哌啶-4-基)甲胺的衍生物(其结构类似于[1-(嘧啶-4-基)哌啶-4-基]甲胺)被发现是血清素5-HT1A受体的有效“偏向激动剂”,优先选择ERK1/2磷酸化。这种特性表明这些化合物作为抗抑郁药物候选物的潜力,突出了该结构家族在神经精神疾病治疗中的相关性 (Sniecikowska 等人,2019)。
腐蚀抑制
与[1-(嘧啶-4-基)哌啶-4-基]甲胺密切相关的哌啶衍生物显示出作为铁的腐蚀抑制剂的潜力,表明在材料科学和工程中的应用。通过量子化学计算和分子动力学模拟突出了它们的吸附和腐蚀抑制特性 (Kaya 等人,2016)。
作用机制
Target of Action
The primary targets of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism.
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cellular processes regulated by camp-dependent protein kinases .
Result of Action
The molecular and cellular effects of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine’s action are likely to be diverse, given the wide range of processes regulated by its target proteins. These effects could include changes in cell division rates, alterations in gene expression patterns, and modifications to metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
安全和危害
生化分析
Biochemical Properties
[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the Wnt β-catenin cellular messaging system, which is crucial for bone formation . This interaction suggests that [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine may act as an agonist, enhancing the signaling pathways involved in bone formation.
Cellular Effects
The effects of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the trabecular bone formation rate in ovariectomized rats . This indicates that [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine may have therapeutic potential in conditions related to bone density and strength.
Molecular Mechanism
At the molecular level, [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine exerts its effects through binding interactions with biomolecules. It acts as an agonist for the Wnt β-catenin pathway, promoting the activation of this signaling cascade . This activation leads to the phosphorylation of downstream targets, ultimately resulting in increased bone formation. Additionally, [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine may influence gene expression by modulating transcription factors involved in bone metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to have excellent pharmacokinetic properties, maintaining its activity over extended periods . This stability is crucial for its potential therapeutic applications, ensuring consistent efficacy in treatment regimens.
Dosage Effects in Animal Models
The effects of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine vary with different dosages in animal models. Studies have shown a dose-dependent increase in bone formation rates in ovariectomized rats . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Transport and Distribution
The transport and distribution of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . This distribution is critical for its efficacy and potential side effects, as it determines the concentration of the compound at target sites.
Subcellular Localization
[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biochemical effects . Understanding its localization is vital for elucidating its mode of action and optimizing its therapeutic potential.
属性
IUPAC Name |
(1-pyrimidin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10/h1,4,8-9H,2-3,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQIYEUEAKMJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
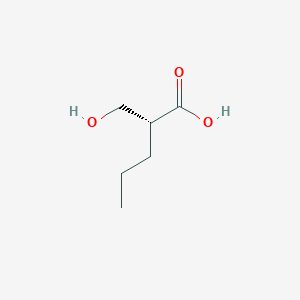
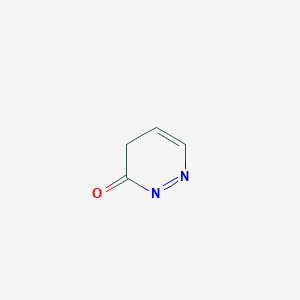
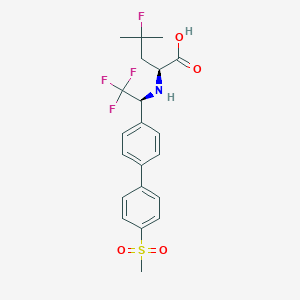

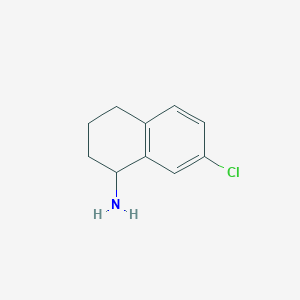
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)
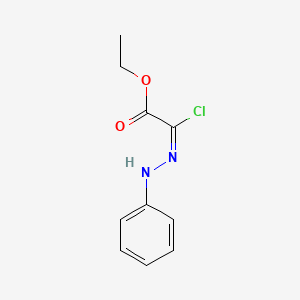
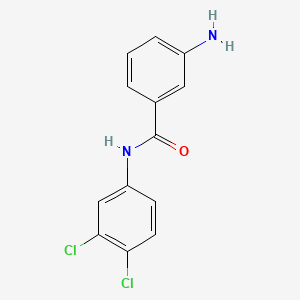
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)


![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)

